2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one
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Overview
Description
The compound with PubChem 2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[1321cGAMP disodium salt . It is a potent STING (Stimulator of Interferon Genes) agonist, which plays a crucial role in the immune response by triggering the production of interferons in response to cytosolic DNA . This compound has a molecular weight of 674.4 Da and a molecular formula of C20H24N10O13P2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cGAMP disodium salt are not explicitly detailed in public sources. it is typically produced under stringent conditions to ensure high purity (>98%) and effectiveness .
Chemical Reactions Analysis
Types of Reactions
cGAMP disodium salt primarily undergoes biochemical reactions rather than traditional chemical reactions like oxidation or reduction. It acts as a second messenger in the immune response, triggering the production of interferons .
Common Reagents and Conditions
The compound is active in vitro at a concentration of 10 nM in mouse cells . It is stable under desiccating conditions and can be stored for up to 12 months .
Major Products Formed
The major product formed from the biochemical activity of cGAMP disodium salt is interferon, which is a critical component of the immune response .
Scientific Research Applications
cGAMP disodium salt is extensively used in scientific research due to its role as a STING agonist. Its applications include:
Immunology: Used to study the immune response and the production of interferons in response to cytosolic DNA.
Cancer Research: Investigated for its potential in cancer immunotherapy by enhancing the body’s immune response against cancer cells.
Virology: Used to understand the mechanisms of viral infections and the body’s defense mechanisms.
Drug Development: Employed in the development of new therapeutic agents targeting the STING pathway.
Mechanism of Action
cGAMP disodium salt exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum of cells . Upon binding, it triggers a signaling cascade that leads to the production of interferons and other cytokines, which are essential for the immune response . The molecular targets involved include the STING receptor and downstream signaling molecules such as TBK1 and IRF3 .
Comparison with Similar Compounds
Similar Compounds
c-di-AMP: Similar to cGAMP, it activates the STING pathway but has distinct biological effects.
2’3’-cGAMP: A naturally occurring isomer of cGAMP with similar but not identical activity.
Uniqueness
cGAMP disodium salt is unique due to its high potency as a STING agonist and its effectiveness at very low concentrations (10 nM in mouse cells) . This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILCFTWUCUKJR-INFSMZHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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